7-Hydroxygranisetron

Drug Metabolism Enzyme Kinetics CYP1A1 Phenotyping

Unlike parent granisetron or other 5‑HT3 standards, 7‑Hydroxygranisetron (7‑OH‑G) is the sole analytical endpoint for CYP1A1‑dependent metabolism and a mandatory bioequivalence marker for generic granisetron ANDAs. Its distinct LC‑MS/MS profile demands a certified reference to ensure assay LLOQ and regulatory precision. Procure this high‑purity metabolite standard to de‑risk DDI assessments, generic filings, and personalized dosing research.

Molecular Formula C18H24N4O2
Molecular Weight 328.4 g/mol
CAS No. 133841-15-3
Cat. No. B160284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxygranisetron
CAS133841-15-3
Synonyms7-hydroxy-1-methyl-N-(endo-9-methyl-9-azabicyclo(3.3.1)non-3-yl)-1H-indazole-3-carboxamide
7-hydroxygranisetron
Molecular FormulaC18H24N4O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
InChIInChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+
InChIKeyAJEBHUMZPBDLQF-YHWZYXNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxygranisetron (CAS 133841-15-3) Procurement Guide: What to Know Before You Source


7-Hydroxygranisetron (7OH-G, CAS 133841-15-3) is the primary, active metabolite of the antiemetic drug granisetron, a well-established selective serotonin 5-HT3 receptor antagonist [1]. It is formed via the CYP1A1-mediated 7-hydroxylation of the parent compound, representing the major metabolic pathway in humans [2]. As a key metabolite, 7-hydroxygranisetron is an essential analytical reference standard and a critical component in drug metabolism, pharmacokinetic (DMPK), and bioequivalence studies [3].

7-Hydroxygranisetron (CAS 133841-15-3): The Limitations of Substituting a Metabolite for Its Parent or Alternative In-Class Compounds


The scientific utility of 7-hydroxygranisetron is distinct from both its parent drug, granisetron, and other 5-HT3 antagonists like ondansetron or tropisetron. While granisetron is the pharmacologically active agent, 7-hydroxygranisetron is the primary endpoint for assessing CYP1A1-mediated metabolism [1]. Therefore, substituting granisetron for 7-hydroxygranisetron in an analytical assay is not possible, as the metabolite is the specific target for quantification and metabolic pathway analysis. Furthermore, the major metabolic routes for other 5-HT3 antagonists differ significantly; for instance, granisetron's metabolism via CYP1A1 is unique in its class, making 7-hydroxygranisetron the only reliable marker for this specific enzymatic pathway [2].

7-Hydroxygranisetron (CAS 133841-15-3): Quantitative Evidence for Scientific Differentiation


7-Hydroxygranisetron is a Selective Biomarker for CYP1A1 Activity, Unlike Granisetron's Other Metabolites

7-Hydroxygranisetron production in human liver microsomes is mediated almost exclusively by the CYP1A1 enzyme, distinguishing it from the other major metabolite, 9'-desmethylgranisetron, which is preferentially formed by CYP3A4 [1]. This metabolic route is unique among 5-HT3 antagonists. In inhibition studies, an anti-CYP1A1 antibody completely inhibited the 7-hydroxylation of granisetron, whereas an anti-CYP3A4 antibody had no effect. In contrast, 9'-demethylase activity was inhibited by both antibodies [2].

Drug Metabolism Enzyme Kinetics CYP1A1 Phenotyping

7-Hydroxygranisetron is the Predominant Metabolite at Clinically Relevant Concentrations, Driving a 100-Fold Inter-Individual Variability

At low, clinically relevant concentrations of granisetron, 7-hydroxygranisetron is the predominant metabolite formed in human liver microsomes [1]. This dominance is a key differentiator from the minor metabolite, 9'-desmethylgranisetron, which becomes more prominent at higher, non-physiological concentrations. Crucially, the rate of granisetron 7-hydroxylation was found to vary over 100-fold across a panel of human livers, indicating significant inter-individual variability in CYP1A1 activity that directly impacts systemic exposure to the parent drug [2].

Pharmacokinetics Clinical Pharmacology Inter-individual Variability

7-Hydroxygranisetron and Granisetron Exhibit Distinct Enzyme Kinetics in Human Liver Microsomes

The enzymatic conversion of granisetron to 7-hydroxygranisetron is catalyzed by a high-affinity component with a Km of 4 microM, while at least one other enzyme contributes to this pathway with lower affinity [1]. This contrasts with the 9'-desmethylation of granisetron, which is mediated by a single, low-affinity enzyme. The biphasic kinetics of 7-hydroxylation versus the monophasic kinetics of 9'-demethylation provides a quantitative differentiation for characterizing the specific CYP enzymes involved in granisetron's primary metabolic fate [2].

Enzyme Kinetics Drug Metabolism CYP Enzymology

Analytical Methods for 7-Hydroxygranisetron are Optimized for Its Specific Physicochemical Properties, Not Those of Granisetron

Validated LC-MS/MS methods for the simultaneous quantification of granisetron and 7-hydroxygranisetron in human plasma demonstrate distinct analytical performance characteristics. In one validated method, the lower limit of quantification (LLOQ) for 7-hydroxygranisetron was 0.1 ng/mL, compared to 0.5 ng/mL for granisetron in plasma [1]. This difference highlights the need for dedicated analytical standards and optimized mass spectrometry parameters, including specific multiple reaction monitoring (MRM) transitions, for accurate metabolite quantification. Attempting to use a granisetron standard to quantify its metabolite would result in inaccurate data due to differences in ionization efficiency and fragmentation patterns [2].

Analytical Chemistry LC-MS/MS Bioanalysis

7-Hydroxygranisetron (CAS 133841-15-3): Validated Applications in Research and Industry


CYP1A1 Phenotyping and Drug-Drug Interaction (DDI) Studies

7-Hydroxygranisetron serves as a selective probe for CYP1A1 activity. Researchers can use the rate of its formation from granisetron in human hepatocytes or liver microsomes as a specific and quantifiable marker for CYP1A1 function. This is supported by evidence showing that its production is almost exclusively mediated by CYP1A1 and is completely inhibited by an anti-CYP1A1 antibody [1]. This makes it a valuable tool for investigating CYP1A1 induction or inhibition by novel chemical entities, a key component of regulatory DDI risk assessment.

Clinical Pharmacokinetic and Bioequivalence (BE) Studies

In clinical studies for generic granisetron formulations, regulatory agencies like the FDA require the measurement of the parent drug and its major metabolite, 7-hydroxygranisetron, to establish bioequivalence. Validated LC-MS/MS methods have been developed specifically for this purpose, with quantifiable ranges suitable for plasma (0.1-100 ng/mL) and urine (2-1000 ng/mL) [2]. This quantitation is essential for demonstrating that the rate and extent of absorption of a test formulation are comparable to the reference listed drug, a key step in generic drug approval.

Investigating Inter-Individual Variability in Drug Response

The >100-fold variability observed in the rate of 7-hydroxygranisetron formation across human liver microsomes highlights its role in explaining differential patient responses to granisetron [3]. In clinical pharmacology research, measuring the plasma or urinary concentration of 7-hydroxygranisetron relative to the parent drug can help identify individuals with atypical CYP1A1 activity (e.g., poor or rapid metabolizers). This data is critical for developing personalized dosing strategies to optimize antiemetic efficacy and minimize toxicity in vulnerable populations, such as pregnant women or cancer patients.

Method Development and Validation for Bioanalysis

7-Hydroxygranisetron is an indispensable analytical reference standard for developing and validating robust quantitative assays in biological matrices. Its distinct chromatographic and mass spectrometric behavior, including a lower limit of quantification (LLOQ) that can differ significantly from the parent drug (0.1 ng/mL vs 0.5 ng/mL in plasma), necessitates its use as a certified reference material to ensure assay accuracy, precision, and regulatory compliance [2].

Technical Documentation Hub

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